molecular formula C19H20F2N4O4 B1684338 Pamapimod CAS No. 449811-01-2

Pamapimod

Cat. No. B1684338
M. Wt: 406.4 g/mol
InChI Key: JYYLVUFNAHSSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pamapimod, also known as R-1503 or Ro4402257, is a novel and selective inhibitor of p38 mitogen-activated protein kinase . It inhibits p38α and p38β enzymatic activity with IC50 values of 0.014±0.002 and 0.48± 0.04 microM, respectively, and shows no activity against p38delta or p38gamma isoforms .


Molecular Structure Analysis

Pamapimod has a molecular formula of C19H20F2N4O4 and a molecular weight of 406.4 g/mol . The IUPAC name for Pamapimod is 6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one .


Physical And Chemical Properties Analysis

Pamapimod is a member of the class of pyridopyrimidines. It is a pyridopyrimidine, an aromatic ether, a difluorobenzene, an aromatic amine, a secondary amino compound, a primary alcohol, and a diol .

Scientific Research Applications

Osteoclastogenesis and Bone Loss

Pamapimod has been studied for its effects on osteoclast-associated osteoporosis. It inhibits osteoclast formation by suppressing receptor activator of nuclear factor-κB ligand (RANKL)-induced formation through the inhibition of p38 phosphorylation. This suppression leads to a decrease in c-Fos and nuclear factor of activated T cells c1 (NFATc1) expression, crucial factors for osteoclast differentiation. Additionally, Pamapimod was shown to prevent bone loss induced by ovariectomy in mice, highlighting its potential in treating osteoporosis by inhibiting osteoclastogenesis and associated bone resorption (Zhao et al., 2019).

Rheumatoid Arthritis Treatment

In the context of rheumatoid arthritis (RA), Pamapimod has been evaluated for its safety and efficacy in patients with active disease despite methotrexate therapy. However, clinical trials have shown mixed results. Some studies indicated that Pamapimod did not significantly improve the symptoms of RA compared to placebo, suggesting that it might not offer substantial benefits over existing treatments (Alten et al., 2009). Another study explored its preclinical pharmacology, demonstrating that Pamapimod selectively inhibits p38 MAP kinase, reducing the expression of inflammatory cytokines and suggesting a potential mechanism of action for treating RA and other autoimmune diseases (Hill et al., 2008).

Antiviral Activity Against SARS-CoV-2

Interestingly, recent research has identified Pamapimod as part of a combination therapy with pioglitazone, showing potent and synergistic activity in inhibiting the replication of SARS-CoV-2 and its Variants of Concern in vitro. This combination targets genetically stable cellular pathways crucial for viral replication, offering a promising avenue for COVID-19 treatment and potentially for other viral infections (Setz et al., 2022).

Safety And Hazards

Pamapimod is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLVUFNAHSSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963312
Record name 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamapimod

CAS RN

449811-01-2
Record name Pamapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449811-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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